1H NMR and 19F NMR spectral data for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine
1H NMR and 19F NMR spectral data for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine, a molecule of interest in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes data from structurally analogous fragments, established NMR principles, and predictive models to offer a robust interpretation of its key spectral features. We will delve into the nuanced effects of the chloro-, pyridine-, and gem-difluorocyclopropyl moieties on chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to characterize complex fluorinated heterocyclic compounds using multinuclear NMR spectroscopy.
Molecular Structure and Atom Numbering
For clarity and unambiguous assignment, the following standardized numbering scheme will be used throughout this guide.
Caption: Structure and atom numbering for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine.
Predicted ¹H NMR Spectral Data and Interpretation
The proton NMR spectrum is anticipated to display distinct regions for the aromatic pyridine protons and the aliphatic cyclopropyl protons. The chemical shifts are influenced by the electronegativity of the chlorine atom, the anisotropic effects of the pyridine ring, and the electronic contributions of the difluorocyclopropyl group.[3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.35 - 8.45 | d | ⁴J(H6-H4) ≈ 2.5 |
| H-4 | 7.60 - 7.70 | dd | ³J(H4-H3) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5 |
| H-3 | 7.25 - 7.35 | d | ³J(H4-H3) ≈ 8.0 |
| H-7 | 2.40 - 2.55 | m (ddt) | ³J(H7-H8a) ≈ 8.5, ³J(H7-H8b) ≈ 5.5, ³J(H7-F) ≈ 12-16 (avg) |
| H-8a/H-8b | 1.50 - 1.75 | m | ²J(H8a-H8b) ≈ -5.0, ³J(H8-H7) ≈ 5.5-8.5, ²J(H8-F) ≈ 16-20 |
Interpretation of ¹H NMR Signals:
-
Pyridine Protons (H-3, H-4, H-6):
-
H-6: This proton, being in the α-position to the electron-withdrawing nitrogen atom, is the most deshielded and appears furthest downfield.[3] Its multiplicity is a narrow doublet due to a small four-bond meta-coupling to H-4.
-
H-4: This proton is in the γ-position and is observed as a doublet of doublets, showing a typical ortho-coupling to H-3 and a smaller meta-coupling to H-6.[4]
-
H-3: Being adjacent to the chloro-substituted carbon, H-3 is the most shielded of the aromatic protons and appears as a doublet due to ortho-coupling with H-4.
-
-
Cyclopropyl Protons (H-7, H-8a, H-8b):
-
H-7 (Methine): The methine proton of the cyclopropyl ring is coupled to the two methylene protons (H-8a, H-8b) and, significantly, to the two fluorine atoms. This results in a complex multiplet, often appearing as a doublet of doublets of triplets (ddt) or a more complex pattern depending on the magnitudes of the various coupling constants.
-
H-8a/H-8b (Methylene): These two protons are diastereotopic and thus chemically non-equivalent. They exhibit geminal coupling to each other, vicinal coupling to H-7, and complex geminal coupling to the fluorine atoms. This leads to a highly complex, overlapping multiplet in the aliphatic region.
-
Predicted ¹⁹F NMR Spectral Data and Interpretation
¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range and detailed structural information through coupling.[5][6] For 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine, the two fluorine atoms are diastereotopic due to the chiral center at C7, making them magnetically non-equivalent.
Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton-Decoupled)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-a (syn to H-7) | -135 to -145 | d | ²J(Fa-Fb) ≈ 155-165 |
| F-b (anti to H-7) | -150 to -160 | d | ²J(Fa-Fb) ≈ 155-165 |
Interpretation of ¹⁹F NMR Signals:
-
Chemical Non-equivalence: The two fluorine atoms (F-a and F-b) are expected to have distinct chemical shifts. The fluorine syn (on the same side) to the pyridine ring (F-a) will likely experience a different shielding environment than the fluorine anti to it (F-b).
-
Geminal F-F Coupling (²JFF): A hallmark of gem-difluoro systems is a large geminal coupling constant (²JFF), typically in the range of 150-170 Hz.[7] This will split each fluorine signal into a doublet in a proton-decoupled spectrum.
-
Proton-Coupled Spectrum: In a proton-coupled ¹⁹F NMR spectrum, the signals would be significantly more complex. Each doublet would be further split by couplings to H-7, H-8a, and H-8b. The through-space and through-bond couplings (²JHF, ³JHF) can be substantial, leading to complex multiplets that are crucial for confirming assignments.[8]
Spin-Spin Coupling Network Analysis
The connectivity within the molecule can be visualized through its spin-spin coupling networks. These diagrams illustrate the key interactions that give rise to the observed signal multiplicities.
// Nodes for Pyridine Ring H6 [label="H-6", pos="2,1!", fillcolor="#4285F4"]; H4 [label="H-4", pos="1,0!", fillcolor="#4285F4"]; H3 [label="H-3", pos="0,1!", fillcolor="#4285F4"];
// Nodes for Cyclopropyl Ring H7 [label="H-7", pos="0,-1!", fillcolor="#34A853"]; H8a [label="H-8a", pos="1,-2!", fillcolor="#34A853"]; H8b [label="H-8b", pos="-1,-2!", fillcolor="#34A853"];
// Edges (Couplings) H6 -- H4 [label="⁴J ≈ 2.5 Hz", color="#EA4335"]; H4 -- H3 [label="³J ≈ 8.0 Hz", color="#EA4335"]; H7 -- H8a [label="³J ≈ 8.5 Hz", color="#FBBC05"]; H7 -- H8b [label="³J ≈ 5.5 Hz", color="#FBBC05"]; H8a -- H8b [label="²J ≈ -5.0 Hz", color="#FBBC05", style=dashed]; }
Caption: Key ¹H-¹H spin-spin coupling network.
// Proton Nodes H7 [label="H-7", pos="0,1.5!", fillcolor="#34A853"]; H8a [label="H-8a", pos="1.5,0!", fillcolor="#34A853"]; H8b [label="H-8b", pos="-1.5,0!", fillcolor="#34A853"];
// Fluorine Nodes Fa [label="F-a", pos="0.75,-1.5!", fillcolor="#4285F4", fontcolor="#202124"]; Fb [label="F-b", pos="-0.75,-1.5!", fillcolor="#4285F4", fontcolor="#202124"];
// Edges (Couplings) Fa -- Fb [label="²JFF ≈ 160 Hz"]; H7 -- Fa [label="³JHF ≈ 12-16 Hz"]; H7 -- Fb [label="³JHF ≈ 12-16 Hz"]; H8a -- Fa [label="²JHF ≈ 16-20 Hz"]; H8a -- Fb [label="²JHF ≈ 16-20 Hz"]; H8b -- Fa [label="²JHF ≈ 16-20 Hz"]; H8b -- Fb [label="²JHF ≈ 16-20 Hz"]; }
Caption: Primary ¹H-¹⁹F spin-spin coupling network.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous spectra for 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine, a systematic approach is required. This protocol is a self-validating system designed for accuracy and reproducibility.
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of the solid compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm for ¹H) or trifluorotoluene for ¹⁹F referencing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: ¹H NMR Acquisition
-
Instrument: Use a high-resolution NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Sequence: Employ a standard single-pulse experiment (e.g., 'zg30').
-
Key Parameters:
-
Spectral Width: ~16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Step 3: ¹⁹F NMR Acquisition
-
Tuning: Tune the NMR probe to the ¹⁹F frequency (~470 MHz on a 500 MHz/¹H instrument).
-
Pulse Sequence: Use a standard single-pulse experiment with broadband proton decoupling (e.g., 'zgpg30' with GARP decoupling) to simplify the spectrum.[9]
-
Key Parameters:
-
Spectral Width: A wide initial width of ~250 ppm, centered around -120 ppm, is recommended to locate all fluorine signals.[5]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 64-256 scans may be needed, as ¹⁹F experiments can be less sensitive than ¹H if relaxation times are long.
-
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using an appropriate standard (e.g., external CFCl₃ at 0.00 ppm or an internal standard).
Step 4: 2D NMR Experiments (Optional but Recommended)
-
¹H-¹H COSY: To confirm the coupling between H-3 and H-4, and between the cyclopropyl protons.
-
¹H-¹³C HSQC: To definitively assign the protonated carbon signals.
-
¹H-¹⁹F HOESY or HETCOR: To establish through-space or through-bond correlations between proton and fluorine nuclei, which can be invaluable for assigning the diastereotopic fluorines and protons.
Conclusion
The structural characterization of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is a prime example of the synergy required between ¹H and ¹⁹F NMR spectroscopy. The ¹H spectrum provides the foundational information of the pyridine and cyclopropyl scaffolds, while the ¹⁹F spectrum offers a highly sensitive probe into the unique electronic environment of the gem-difluoro group. Key identifying features include the characteristic downfield shifts of the α-pyridine proton, the complex multiplets of the cyclopropyl group, and the two distinct ¹⁹F signals split by a large geminal coupling constant. The predictive analysis and protocols outlined in this guide provide a robust framework for the empirical analysis and confirmation of this and structurally related fluorinated compounds.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information - Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information - This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]
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ResearchGate. (n.d.). 1D {1H}19F-NMR and {19F}1H-NMR and 2D 19F-1H-NMR with the untuned microcoil. Retrieved from [Link]
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